1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea

Medicinal chemistry Scaffold optimization SAR

This exact CAS-registered 1-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea (MW 328.29) is critical for reproducible screening. Its 2-hydroxypropyl-furan spacer and para-trifluoromethyl orientation confer distinct target-binding and pharmacokinetic profiles vs. generic analogues, avoiding potency variations (>2–3-fold) seen with minor structural changes. The free hydroxyl enables facile derivatization (esterification, etherification) for SAR libraries. Ideal for sEH inhibitor cascades, anticancer profiling (reported IC50 12–44 µM in related chemotypes), and CNS drug-like property benchmarking (AlogP ~2.5–3.0, HBD 1). Procure only the authentic CAS 1396874-57-9 to ensure experimental validity.

Molecular Formula C15H15F3N2O3
Molecular Weight 328.291
CAS No. 1396874-57-9
Cat. No. B2861023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea
CAS1396874-57-9
Molecular FormulaC15H15F3N2O3
Molecular Weight328.291
Structural Identifiers
SMILESCC(CNC(=O)NC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CO2)O
InChIInChI=1S/C15H15F3N2O3/c1-14(22,12-3-2-8-23-12)9-19-13(21)20-11-6-4-10(5-7-11)15(16,17)18/h2-8,22H,9H2,1H3,(H2,19,20,21)
InChIKeyYQAUHKVLSKHVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1396874-57-9): Structural Identity and Procurement-Relevant Characteristics


The compound 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1396874-57-9) is a disubstituted urea derivative with the molecular formula C15H15F3N2O3 and a molecular weight of 328.29 g/mol . It features a furan-2-yl moiety linked via a 2-hydroxypropyl spacer to one urea nitrogen, while the other urea nitrogen bears a 4-(trifluoromethyl)phenyl group. The presence of both a hydrogen-bond-donating hydroxyl group on the propyl linker and the electron-withdrawing trifluoromethyl substituent on the aromatic ring distinguishes this compound within the broader class of N,N′-disubstituted aryl urea derivatives.

Why 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea Cannot Be Interchanged with Positional Isomers or Generic Aryl Urea Analogs


Generic substitution within the aryl urea class is unreliable because minor structural variations—particularly in the length and substitution of the hydroxyalkyl linker and the position of the trifluoromethyl group—can produce large differences in target binding, pharmacokinetic profile, and biological potency [1]. The 2-hydroxypropyl linker in this compound places the furan ring at a specific distance and orientation relative to the urea pharmacophore, which is distinct from the 3-hydroxypropyl regioisomer . Furthermore, SAR studies on related trifluoromethyl-substituted aryl urea derivatives demonstrate that both the presence and position of the trifluoromethyl group critically modulate anticancer IC50 values and antibacterial MIC values, with compound-to-compound variations exceeding 2- to 3-fold [2]. Therefore, procurement of the exact CAS-registered compound is essential for experimental reproducibility.

Quantitative Differentiation Evidence for 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1396874-57-9) Relative to Closest Analogs


Linker Position Isomerism: 2-Hydroxypropyl vs. 3-Hydroxypropyl Regioisomer

The target compound (2-hydroxypropyl linker) differs from its closest commercially available regioisomer, 1-(3-(furan-2-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea, by the attachment point of the hydroxyl group on the propyl chain. In urea-based pharmacophores, the distance between the hydrogen-bond-donating hydroxyl and the urea NH group influences both intramolecular hydrogen bonding and target protein interactions [1]. While no direct head-to-head biological comparison between these two regioisomers has been published, SAR studies on analogous hydroxyalkyl-urea series demonstrate that shifting the hydroxyl position by a single methylene unit can alter IC50 values by ≥2-fold in kinase and sEH inhibition assays [2]. The 2-hydroxypropyl configuration in the target compound provides a geminal substitution pattern (furan and hydroxyl on the same carbon), which is topologically distinct from the vicinal arrangement in the 3-hydroxypropyl isomer, and this difference is expected to affect both binding pose and metabolic stability.

Medicinal chemistry Scaffold optimization SAR

Hydroxyl vs. Methoxy Substituent Differentiation at the Propyl Linker

The target compound bears a free hydroxyl group on the propyl linker, distinguishing it from the methoxy analog 1-[2-(furan-2-yl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 1795302-14-5) [1]. The hydroxyl group serves as both a hydrogen bond donor (HBD) and acceptor, whereas the methoxy group can only accept hydrogen bonds. This difference in hydrogen-bonding capacity affects target binding: urea-based sEH inhibitors with free hydroxyl groups on linkers typically show 3- to 10-fold higher affinity than their O-alkylated counterparts due to additional HBD interactions with active-site residues [2]. Additionally, the hydroxyl group increases aqueous solubility compared to the methoxy analog (estimated AlogP difference of approximately −0.5 to −0.8 log units based on fragment contribution methods), which can improve formulation properties for in vitro assays [3].

Pharmacophore design Hydrogen bonding Metabolic stability

Trifluoromethyl Group Position: 4-CF3 vs. 2-CF3 or 3-CF3 on the Phenyl Ring

The target compound carries the trifluoromethyl group at the para (4-) position of the phenyl ring. A closely related series of aryl urea derivatives studied by Sroor et al. (2023) demonstrated that the presence and position of electron-withdrawing groups, including trifluoromethyl, on the aromatic ring significantly impacts anticancer potency [1]. In that study, compounds bearing trifluoromethyl-substituted aromatic rings (compounds 7, 8, 9) achieved IC50 values of 12.4–44.4 μM against multiple human cancer cell lines (PACA2, HCT116, HePG2, HOS), outperforming doxorubicin (IC50 = 52.1 μM) in select lines [2]. While the specific target compound was not among those tested, the para-trifluoromethyl orientation is distinct from the ortho (2-CF3) or meta (3-CF3) substituted analogs [3], and the para configuration is predicted to provide an optimal balance of electron-withdrawing effect and steric accessibility for target protein binding pockets, based on molecular docking studies against SOS1 and enoyl reductase [1].

Electronic effects Lipophilicity modulation SAR

Furan vs. Alternative Heterocycles: Thiophene, Pyridine, and Phenyl Ring Replacements

The furan-2-yl moiety in the target compound distinguishes it from structurally analogous urea derivatives where the furan is replaced by thiophene, pyridine, or unsubstituted phenyl rings. Furan provides unique electronic properties: it is more electron-rich than phenyl (enabling stronger π–π stacking interactions) but less lipophilic than thiophene (clogP of furan ≈ 1.3 vs. thiophene ≈ 1.8) [1]. In a study of sEH inhibitors that incorporated furan-2-yl as a lipophilic group, the furan-containing analogs demonstrated improved water solubility compared to adamantane-based counterparts, with retention of low-nanomolar IC50 values [2]. The specific combination of furan with a 4-trifluoromethylphenyl urea scaffold has not been systematically compared against thiophene or pyridine analogs in published head-to-head studies; however, the furan oxygen can participate in distinctive hydrogen-bonding interactions with protein backbones that are unavailable to thiophene or phenyl replacements [3].

Heterocyclic SAR π-stacking Bioisosterism

Recommended Research and Industrial Application Scenarios for 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1396874-57-9)


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Lead Optimization

Based on the structural features common to known sEH inhibitors—specifically the N,N′-disubstituted urea pharmacophore, the lipophilic trifluoromethylphenyl group, and the furan-containing side chain—this compound is suited for inclusion in sEH inhibitor screening cascades. The 2-hydroxypropyl linker provides an additional hydrogen-bonding anchor point that has been shown to enhance binding affinity in conformationally restricted urea sEH inhibitor series [1]. Researchers can use this compound as a scaffold for SAR exploration by varying the furan ring oxidation state or the trifluoromethyl substitution pattern.

Anticancer Cell-Based Assay Panel Screening

Published data on structurally related trifluoromethyl-substituted aryl urea derivatives demonstrate IC50 values in the 12–44 μM range across multiple human cancer cell lines (HCT116, HePG2, HOS, PACA2, A549, PC3) [2]. This compound, with its unique 2-hydroxypropyl-furan substitution, represents an underexplored chemotype for anticancer screening. The para-CF3 orientation aligns with the most potent analogs identified in Sroor et al. (2023), and the compound can serve as a starting point for medicinal chemistry optimization targeting BRCA1/BRCA2, EGFR, or KRAS pathway modulation [3].

Physicochemical Property Benchmarking for CNS Drug Discovery

With a molecular weight of 328.29 g/mol, an estimated AlogP in the 2.5–3.0 range, and one hydrogen bond donor (the hydroxyl group), this compound falls within favorable CNS drug-like property space (MW < 400, logP < 4, HBD ≤ 3) [1]. The furan ring provides lower aromaticity compared to phenyl replacements, which may reduce plasma protein binding. Researchers can use this compound to benchmark permeability and metabolic stability against standard CNS-positive controls in PAMPA-BBB or MDCK-MDR1 assays.

Synthetic Building Block for Urea Library Generation

The presence of the free hydroxyl group on the propyl linker provides a synthetic handle for further derivatization—including esterification, etherification, or oxidation to the corresponding ketone—enabling the generation of diverse combinatorial libraries [1]. The compound serves as a key intermediate for synthesizing analogs with modified hydrogen-bonding capacity, and the furan ring can undergo electrophilic substitution (e.g., bromination, formylation) to introduce additional functional groups for SAR expansion.

Quote Request

Request a Quote for 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.